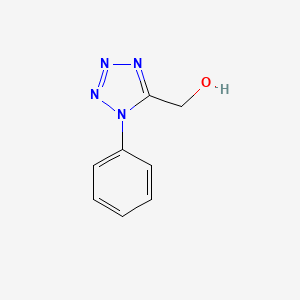

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(1-phenyltetrazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c13-6-8-9-10-11-12(8)7-4-2-1-3-5-7/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKJYBUCEWZWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302891 | |

| Record name | 1-Phenyl-1H-tetrazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99584-33-5 | |

| Record name | 1-Phenyl-1H-tetrazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99584-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1H-tetrazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol typically involves the reaction of phenylhydrazine with formic acid to form phenylhydrazone, which is then cyclized with sodium azide to produce the tetrazole ring. The final step involves the reduction of the tetrazole derivative to obtain (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces amines.

Substitution: Produces substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol has been explored for its potential pharmacological properties. Research indicates that tetrazole derivatives can exhibit anti-inflammatory and analgesic effects. The compound's ability to interact with biological targets makes it a candidate for drug development.

Catalysis

This compound has been utilized as a catalyst or a precursor in various catalytic reactions. For example:

- Dimerization Reactions : It has been involved in the dimerization of 1-phenyl-1H-tetrazole-5-thiol using metalloporphyrin catalysts in alkaline methanol solutions. This process yields disulfide compounds, which are valuable in synthetic organic chemistry and materials science .

| Reaction Type | Catalyst Used | Conditions | Outcome |

|---|---|---|---|

| Dimerization | Metalloporphyrin | Alkaline Methanol | Formation of disulfide compounds |

Material Science

The unique properties of (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol make it suitable for applications in material science. It can be incorporated into polymers or used to modify surfaces due to its functional groups that can engage in further chemical reactions.

Case Study 1: Dimerization of 1-Phenyl-1H-Tetrazole

In a study conducted by researchers investigating the catalytic dimerization of 1-phenyl-1H-tetrazole using metalloporphyrin catalysts, it was found that the reaction conditions significantly influenced the conversion rates. The use of methanol as a solvent provided the highest conversion rates due to its medium polarity, which facilitated the reaction .

Key Findings:

- Optimal solvent choice is crucial for maximizing catalytic activity.

- The reaction demonstrated potential for industrial applications in synthesizing complex organic molecules.

Case Study 2: Pharmacological Investigations

Research into the pharmacological properties of tetrazole derivatives has shown promising results in terms of analgesic effects. Compounds similar to (1-phenyl-1H-tetrazol-5-yl)methanol have been tested for their activity against inflammatory pathways and have shown potential as therapeutic agents .

Wirkmechanismus

The mechanism of action of (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The phenyl group enhances its lipophilicity, facilitating its passage through cell membranes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

1-Phenyl-1H-1,2,3,4-tetrazole (4a)

- Structure : Lacks the hydroxymethyl group at the 5-position .

- Physical Properties : Melting point (64–65°C), IR absorption at 1677 cm⁻¹ (C=N stretch) .

- Applications : Serves as a precursor for more complex derivatives.

2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethanone

- Structure: Replaces the hydroxymethyl with a sulfanyl (-S-) group linked to a pyrrole-ethanone moiety .

- Properties : Molecular weight 285.33 g/mol, used as a versatile scaffold in medicinal chemistry .

- Key Difference : The sulfanyl group enhances lipophilicity, contrasting with the hydrophilic hydroxymethyl in the target compound.

(2-(4-Fluorophenyl)-2H-1,2,3-triazol-4-yl)methanol

- Structure : Triazole core (vs. tetrazole) with a 4-fluorophenyl group and hydroxymethyl substituent .

- Crystallography : Exhibits C–H⋯O and C–F⋯π interactions, differing from tetrazole derivatives’ hydrogen-bonding patterns .

- Bioactivity : Shows α-glycosidase inhibition, suggesting structural flexibility for pharmacological applications .

Physicochemical Properties

- Solubility Trends: The hydroxymethyl group in (1-phenyl-1H-tetrazol-5-yl)methanol likely improves water solubility compared to non-polar analogs like 4a or sulfanyl derivatives .

- Acidity : Tetrazoles (pKa ~4–5) are more acidic than triazoles (pKa ~8–10), affecting ionization in biological systems .

Stability and Commercial Availability

- Discontinuation: (1-Phenyl-1H-tetrazol-5-yl)methanol is listed as discontinued by suppliers, possibly due to synthetic challenges or instability .

- Alternatives: Derivatives like sulfanyl- or ethanone-linked tetrazoles remain available, emphasizing their broader utility .

Biologische Aktivität

(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol, with the CAS number 99584-33-5, is a tetrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique heterocyclic structure, which contributes to its potential pharmacological properties. This article explores its biological activity, including antibacterial and antifungal effects, as well as its synthesis and characterization.

The molecular formula of (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol is C8H8N4O, with a molecular weight of 176.18 g/mol. Its melting point ranges between 97°C and 99°C, and it has a predicted boiling point of approximately 378.4°C. The compound exhibits a density of about 1.39 g/cm³ .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of tetrazole derivatives. For instance, research indicates that certain 5-substituted 1H-tetrazoles exhibit significant inhibitory effects against various bacterial strains such as Bacillus cereus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. These studies suggest that the structural symmetry of tetrazoles may enhance their antibacterial efficacy .

Table 1: Antibacterial Activity of Tetrazole Derivatives

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| 5-(p-Tolyl)-1H-tetrazole | Bacillus cereus | 15 |

| 5-(4-Nitrophenyl)-1H-tetrazole | Escherichia coli | 18 |

| 5-(4-Chlorophenyl)-1H-tetrazole | Pseudomonas aeruginosa | 20 |

Antifungal Activity

In addition to antibacterial properties, tetrazole derivatives have been investigated for their antifungal activities. A study focusing on the antifungal efficacy of various tetrazoles revealed that certain compounds effectively inhibited the growth of Candida species, including fluconazole-resistant strains. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the phenyl ring significantly influenced their antifungal potency .

Table 2: Antifungal Activity of Tetrazole Derivatives

| Compound Name | Fungal Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| 1-Phenyl-1H-tetrazole | Candida albicans | 22 |

| 4-Fluorophenyl-substituted tetrazole | Candida glabrata | 19 |

| 3-Trifluoromethyl-substituted tetrazole | Candida tropicalis | 21 |

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of substituted tetrazoles. The study reported that compounds with hydrophobic substituents demonstrated enhanced membrane permeability, leading to improved antifungal activity against resistant strains .

Another investigation explored the dimerization of related tetrazole derivatives under mild conditions using metalloporphyrin catalysts. This process yielded products with potential applications in catalysis and biodegradation processes .

Q & A

Q. What are the common synthetic routes for (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol?

The compound can be synthesized via cycloaddition reactions or functional group modifications. A representative method involves nucleophilic substitution of tetrazole derivatives with phenyl groups, followed by hydroxylation. For example, describes a heterogenous catalytic approach using PEG-400 and Bleaching Earth Clay (pH 12.5) under reflux (70–80°C), monitored by TLC and purified via recrystallization . Advanced protocols may incorporate green chemistry principles, such as natural bentonite-supported copper nanoparticles for solvent-free synthesis (as seen in tetrazole analogs) .

Q. How is the structural identity of (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol confirmed?

Characterization typically involves spectroscopic and crystallographic methods:

- IR spectroscopy identifies functional groups (e.g., O–H stretching at ~3200–3600 cm⁻¹ and tetrazole ring vibrations at ~1500–1600 cm⁻¹) .

- ¹H NMR reveals chemical shifts for the phenyl (δ 7.2–7.5 ppm), tetrazole (δ 8.0–9.0 ppm), and hydroxymethyl (δ 4.5–5.0 ppm) groups .

- X-ray crystallography (using SHELX programs) resolves bond lengths and angles, critical for confirming stereochemistry .

Q. What are the solubility and stability properties of this compound?

The hydroxymethyl group enhances solubility in polar solvents (e.g., methanol, DMSO). Stability tests under varying pH and temperature are essential due to the tetrazole ring’s sensitivity to hydrolysis. notes similar tetrazole derivatives exhibit stability in anhydrous conditions but degrade in strong acids/bases .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol?

Density Functional Theory (DFT) simulations predict reaction pathways and transition states. For example, SHELXL refinement ( ) can model crystal packing and hydrogen-bonding networks, aiding in solvent selection for recrystallization . Molecular docking may also assess interactions in catalytic systems (e.g., bentonite-supported Cu NPs) .

Q. What contradictions exist in reported spectroscopic data for tetrazole derivatives?

Discrepancies arise in:

Q. How does the compound function in coordination chemistry or polymer synthesis?

The tetrazole ring acts as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination polymers. demonstrates that deprotonated tetrazoles generate N-rich frameworks via hydrogen bonding and metal-ligand interactions . The hydroxymethyl group can further modify polymer hydrophilicity.

Q. What strategies improve synthetic yields and purity?

- Catalyst optimization : Replace traditional acids with immobilized catalysts (e.g., Bleaching Earth Clay) to reduce side reactions .

- Workup protocols : Use ice-water quenching to precipitate impurities, followed by recrystallization in aqueous acetic acid .

- In situ monitoring : Employ TLC or HPLC to track intermediate formation .

Methodological Challenges

Q. How to address low yields in cycloaddition reactions for tetrazole synthesis?

Key factors include:

- Temperature control : Excessive heat degrades the tetrazole ring; maintain 70–80°C .

- Catalyst loading : Overuse of acid catalysts may protonate intermediates, stalling reactions. suggests 10 wt% catalyst as optimal .

Q. What analytical techniques resolve overlapping signals in NMR spectra?

- 2D NMR (COSY, HSQC) differentiates coupled protons and assigns quaternary carbons.

- Deuterium exchange identifies exchangeable protons (e.g., –OH) .

Emerging Applications

Q. Can (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol serve as a bioisostere in drug design?

The tetrazole ring mimics carboxylic acids in metabolic stability and hydrogen-bonding capacity. highlights its use in angiotensin II receptor antagonists (e.g., valsartan analogs) . The hydroxymethyl group may enhance solubility for pharmacokinetic optimization.

Q. What role does this compound play in materials science?

Its ability to form hydrogen bonds (N–H⋯O, O–H⋯N) enables supramolecular assembly. shows bistetrazole salts generate 3D networks for porous materials .

Safety and Handling

Q. What safety precautions are required during synthesis?

- Toxicity : Tetrazoles may release toxic HN₃ gas under acidic conditions. Use fume hoods and neutral pH buffers .

- Flammability : PEG-400 and methanol require inert atmospheres during reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.